N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(5-10-2-4-19-9-10)15-11-6-14-16(7-11)12-1-3-18-8-12/h2,4,6-7,9,12H,1,3,5,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRESJABDLRCGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol and an appropriate leaving group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reactions: The final step involves coupling the pyrazole, oxolane, and thiophene rings through amide bond formation using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the pyrazole ring can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents targeting resistant strains of bacteria.
Anticancer Potential
The anticancer activity of this compound is supported by studies on similar compounds that target key enzymes involved in cancer cell proliferation. For example, pyrazole derivatives have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells.
Case Study: Inhibition of Thymidylate Synthase
In a study by Du et al., compounds featuring the pyrazole scaffold were modeled to evaluate their inhibitory effects on thymidylate synthase. The results indicated that certain derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM, highlighting their potential as anticancer agents .
Table 2: Anticancer Activity Summary
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | Thymidylate Synthase | 0.5 - 1.0 |
Anti-inflammatory Properties
Preliminary in silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. Molecular docking studies have indicated favorable interactions between the compound and the enzyme's active site, warranting further experimental validation.
Table 3: Potential Anti-inflammatory Mechanism
| Compound Name | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| N-[1-(oxolan-3-yl)-1H-pyrazol-4-y]-2-(thiophen-3-y)acetamide | 5-Lipoxygenase | -8.5 |
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
BK44264 (2-(3-Methylphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide)
- Structure : Replaces thiophen-3-yl with 3-methylphenyl.
- Key Differences: The phenyl group increases hydrophobicity (logP ~2.8 vs.
- Applications : Likely optimized for CNS-targeting due to enhanced blood-brain barrier penetration .
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide
Variations in the Acetamide-Linked Moieties
VOKSUM (2-[1-(4-Chlorophenyl)-5-(4-Nitrophenyl)-1H-Pyrazol-4-yl]-N-Methyl-2-Oxoacetamide)
- Structure : Features nitro and chlorophenyl groups on pyrazole.
- Key Differences : Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic environments. The N-methyl group reduces hydrogen-bonding capacity compared to the oxolane analog .
Compound 9 (ZINC08993868) (2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide)
- Structure: Quinazolinone replaces thiophene.
- Fluorophenyl improves metabolic stability but may introduce toxicity risks .
Sulfur-Containing Analogs
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Medicinal Chemistry : The thiophene-oxolane combination offers a template for designing CNS-active agents with optimized solubility.
- Agrochemicals: Chloro/cyano-substituted analogs (e.g., ) highlight pyrazole’s versatility in insecticide development.
- Materials Science : Sulfur-containing derivatives (e.g., ) may serve as conductive polymers due to π-conjugation.
Biological Activity
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 277.34 g/mol
- CAS Number : 1796948-03-2
The structure includes an oxolan ring and a pyrazole moiety, which are known for their diverse biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds containing pyrazole and thiophene rings. For instance, a related study evaluated various heterocyclic derivatives using the DPPH scavenging assay and found significant antioxidant activity with IC50 values ranging from 4.67 μg/mL to over 20 μg/mL for different derivatives . While specific data for this compound is not yet available, its structural similarity suggests potential antioxidant capabilities.
Anti-inflammatory Potential
Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. A study on similar compounds demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also possess anti-inflammatory effects through modulation of inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of thiophene-containing compounds are well-documented. A comparative analysis of various thiophene derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes . Given the presence of a thiophene moiety in this compound, further investigation into its antimicrobial efficacy is warranted.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The electron-rich nature of the pyrazole ring allows it to donate electrons, neutralizing free radicals.
- Anti-inflammatory Pathway : It may inhibit nuclear factor kappa B (NF-kB) activation, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action : The compound's ability to penetrate bacterial membranes may disrupt cellular integrity.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
These findings suggest that this compound could exhibit similar or enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
